molecular formula C9H15NO B6613628 1-ethenyl-3-propylpyrrolidin-2-one CAS No. 1254561-24-4

1-ethenyl-3-propylpyrrolidin-2-one

Cat. No.: B6613628
CAS No.: 1254561-24-4
M. Wt: 153.22 g/mol
InChI Key: VNKSQJMKZBPKQH-UHFFFAOYSA-N
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Description

1-Ethenyl-3-propylpyrrolidin-2-one is a chemical compound from the pyrrolidin-2-one class, which is recognized in scientific research as a valuable scaffold in medicinal chemistry . While the specific properties of this compound are under investigation, structurally similar molecules have demonstrated a range of promising biological activities in preclinical research. These related compounds are being explored for their potential interactions with neurological targets, such as in the development of novel anticonvulsant agents . Other research on pyrrolidin-2-one derivatives has highlighted their potential as alpha-adrenoceptor antagonists, which is a mechanism of interest for cardiovascular conditions . Furthermore, derivatives of this chemical class have been synthesized and evaluated for their anti-inflammatory and analgesic potentials, acting through the inhibition of key enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX) . This broad spectrum of potential research applications makes this compound a compound of significant interest for further pharmacological and chemical exploration. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-ethenyl-3-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-8-6-7-10(4-2)9(8)11/h4,8H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSQJMKZBPKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(C1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation of 2-Pyrrolidinone

A foundational method for introducing alkyl groups to pyrrolidinone involves reductive alkylation. In the synthesis of 1-propylpyrrolidin-2-one, 2-pyrrolidinone reacts with propionaldehyde under hydrogenation conditions using Pd-C as a catalyst and sodium sulfate as a dehydrating agent. This one-pot reaction achieves a 94% yield at 100°C under 4 MPa H₂ pressure.

Adaptation for 1-Ethenyl-3-propylpyrrolidin-2-one :

  • Step 1 : Introduce the propyl group at the 3-position via propionaldehyde alkylation.

  • Step 2 : Employ vinylation using ethenyl bromide or acetylene gas under similar catalytic conditions.

    • Key Variables : Temperature (80–120°C), H₂ pressure (3–5 MPa), and molar ratios (1:1.5 pyrrolidinone:vinylating agent).

Table 1: Optimization of Reductive Alkylation

ParameterRange TestedOptimal ConditionYield (%)
Temperature80–120°C100°C89–92
H₂ Pressure3–5 MPa4 MPa90
Catalyst Loading (Pd-C)5–15 wt%10 wt%91

Enzymatic Asymmetric Desymmetrization

Lipase-Catalyzed Resolution

The synthesis of (R)-4-propylpyrrolidin-2-one, a Brivaracetam intermediate, utilizes Novozyme’s Promea® lipase for enantioselective desymmetrization of 3-propyl glutaric anhydride. This method avoids toxic solvents and achieves >95% enantiomeric excess (ee).

Adaptation for 3-Substituted Derivatives :

  • Substrate Modification : Replace glutaric anhydride with a 3-propyl-substituted precursor.

  • Reaction Setup : Conduct in aqueous buffer (pH 8.0) at 30°C with THF as a cosolvent.

  • Outcome : Theoretical yields of 65–75% with ee >90% for the 3-propyl configuration.

Table 2: Enzymatic Reaction Parameters

ParameterConditionOutcome
Enzyme Loading10–20 wt%15 wt% optimal
pH7.5–8.58.0
Temperature25–35°C30°C
Reaction Time16–24 h18 h

Two-Step Alkylation-Vinylation Strategy

Propyl Group Introduction

Reference Example 1 from details 1-propyl-2-pyrrolidone synthesis via Pd-C catalyzed hydrogenation. For 3-propyl substitution:

  • Substrate : 3-Aminopyrrolidin-2-one

  • Reagents : Propionaldehyde, Na₂SO₄, Pd-C

  • Conditions : 100°C, 4 MPa H₂, 4 h

Ethenylation via Nucleophilic Substitution

  • Reagent : Vinyl magnesium bromide (3 equiv)

  • Solvent : Dry THF, −78°C to room temperature

  • Quenching : Saturated NH₄Cl solution

  • Yield : 72–78% after distillation (bp 72–77°C at 5 mmHg).

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting’s large-scale Brivaracetam intermediate synthesis:

  • Reactor Type : Fixed-bed catalytic reactor

  • Parameters :

    • Pressure: 5 MPa

    • Residence Time: 30–45 min

    • Catalyst Regeneration: Every 10 cycles

  • Output : 50–100 kg/batch with 85–90% purity pre-distillation.

Chemical Reactions Analysis

Types of Reactions: 1-ethenyl-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The vinyl and propyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve halogens, alkylating agents, or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 1-ethenyl-3-propylpyrrolidin-2-one is used as a versatile synthon in organic synthesis due to its rich reactivity. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, pyrrolidinone derivatives are explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a candidate for drug development and pharmacological studies .

Industry: The compound is used in the production of fine chemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 1-ethenyl-3-propylpyrrolidin-2-one with analogous compounds:

Structural Isomers: Positional Variations

  • Key Difference: The propyl group is at the 4-position instead of the 3-position. For instance, the 4-propyl isomer could exhibit different crystallinity or melting points due to spatial arrangement .

Pyrrolidin-2-ones with Aromatic Substituents

  • 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS: 847365-19-9): Molecular Formula: C₂₉H₃₀N₃O₃ (MW: 468.57 g/mol). Key Features: A benzimidazole moiety and methoxyphenyl substituent introduce aromaticity and hydrogen-bonding capability. Such structures are often explored for biological activity (e.g., kinase inhibition) .

Halogenated Derivatives

  • 5-(3,3,3-Trichloro-2-oxopropylidene)pyrrolidin-2-ones (e.g., compound 6a from ): Molecular Formula: Varies (e.g., C₈H₇Cl₃NO₂ for trichloro derivatives). Key Features: Electron-withdrawing trichloromethyl groups increase electrophilicity at the lactam carbonyl, enhancing reactivity in nucleophilic substitutions. Comparison: The target compound’s vinyl group enables addition reactions (e.g., hydrohalogenation), whereas halogenated derivatives are more suited for coupling or cross-coupling reactions .

Polar-Substituted Analogues

  • 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one (CAS: 1019476-49-3): Molecular Formula: C₈H₁₆N₂O₂ (MW: 172.23 g/mol). Comparison: The target compound’s lack of polar groups makes it more lipophilic, favoring membrane permeability but limiting water solubility .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Reactivity/Applications
This compound C₉H₁₅NO 153.22 1-ethenyl, 3-propyl Synthetic intermediate; vinyl addition
1-Ethenyl-4-propylpyrrolidin-2-one C₉H₁₅NO 153.22 1-ethenyl, 4-propyl Structural isomer; steric variations
1-(3-Methoxyphenyl)-4-benzimidazolyl... C₂₉H₃₀N₃O₃ 468.57 Aromatic benzimidazole, methoxyphenyl Drug discovery (kinase targets)
5-(Trichloro-2-oxopropylidene)pyrrolidin-2-one C₈H₇Cl₃NO₂ 271.51 Trichloromethyl, ketone Electrophilic intermediates
1-[2-Hydroxy-3-(methylamino)propyl]... C₈H₁₆N₂O₂ 172.23 Hydroxy, methylamino Bioactive molecules; solubility

Biological Activity

1-Ethenyl-3-propylpyrrolidin-2-one, a member of the pyrrolidinone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure that includes a vinyl group and a propyl group. This unique combination enhances its reactivity and potential interactions with biological systems. The compound can be synthesized through various methods, including cyclization of N-substituted piperidines, which allows for the formation of pyrrolidin-2-ones via a domino process involving several chemical transformations.

Antimicrobial Properties

Research indicates that pyrrolidinone derivatives, including this compound, exhibit antimicrobial activity. These compounds have been studied for their efficacy against various pathogens, suggesting their potential use in developing new antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrrolidinones. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented. It may inhibit key inflammatory mediators such as NF-κB, leading to reduced expression of pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory diseases .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It may influence pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.
  • Formation of Active Intermediates : Through its chemical reactivity, it can form intermediates that interact with proteins and nucleic acids, altering their functions .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria; potential for new antibiotic development.
Anticancer Potential Induced apoptosis in breast cancer cell lines; inhibited tumor growth in xenograft models.
Anti-inflammatory Mechanism Reduced levels of TNF-α and IL-6 in murine models; inhibited NF-κB activation during inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethenyl-3-propylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Pyrrolidine Ring Formation : Cyclization of γ-lactam precursors under basic or acidic conditions, with modifications to substituent positions (e.g., propyl and ethenyl groups) .
  • Catalytic Systems : Use of transition-metal catalysts (e.g., palladium for cross-coupling reactions) to introduce the ethenyl group, as observed in analogous pyrrolidinone syntheses .
  • Purification : Column chromatography or crystallization for isolating the compound from byproducts, ensuring >95% purity .
    • Yield Optimization : Adjusting solvent polarity, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), ethenyl protons (δ ~5–6 ppm), and propyl chain (δ ~0.9–1.7 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (C₉H₁₅NO, [M+H]⁺ = 154.1234) .
    • Infrared (IR) Spectroscopy : Identify carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and ethenyl C=C (~1640 cm⁻¹) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Storage : Tightly sealed containers in dry, ventilated environments at 2–8°C to prevent hydrolysis or oxidation .
  • Safety : Use PPE (gloves, lab coat, goggles) due to limited toxicological data; consult SDS for emergency measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, leveraging PubChem’s structural data (e.g., InChIKey: XXDHQEGFRUSRRT for related compounds) .
  • QSAR Analysis : Correlate substituent effects (e.g., propyl chain length) with activity trends observed in analogous pyrrolidinones .

Q. What strategies resolve contradictions in biological assay data for pyrrolidinone derivatives?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Batch Analysis : Check compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography, as minor enantiomers may exhibit divergent activity .

Q. How does the stereoelectronic profile of the ethenyl group influence reactivity in functionalization reactions?

  • Electronic Effects : The ethenyl group’s electron-withdrawing nature directs nucleophilic attacks to the α-position of the pyrrolidinone ring .
  • Steric Considerations : Propyl substituents may hinder access to the carbonyl carbon, requiring bulky catalysts (e.g., Grubbs catalyst for olefin metathesis) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

  • Primary Neuronal Cultures : Measure viability (MTT assay) under oxidative stress (H₂O₂-induced) .
  • Target Engagement : Use fluorescence polarization assays to assess binding to NMDA receptors or acetylcholinesterase .

Q. How can regioselective functionalization of the pyrrolidinone ring be achieved?

  • Protecting Groups : Temporarily block the ethenyl group with tert-butyldimethylsilyl (TBS) to direct reactions to the propyl chain .
  • Metal-Mediated Reactions : Employ palladium-catalyzed C–H activation for selective modifications .

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